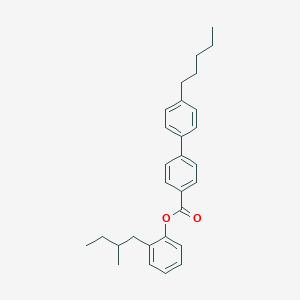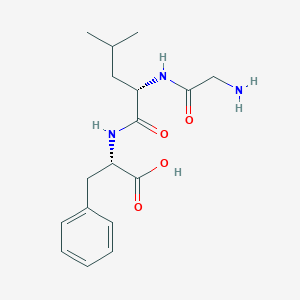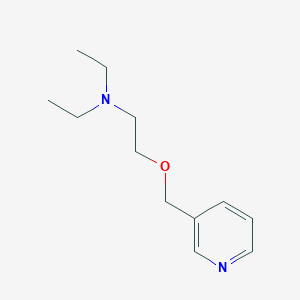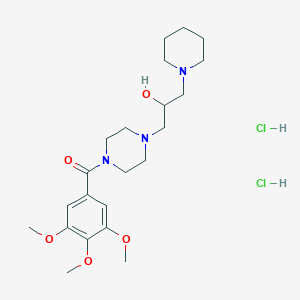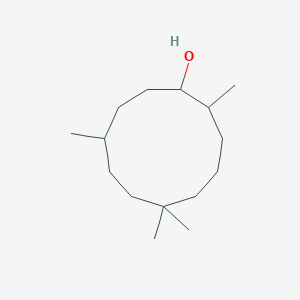
2,6,6,9-Tetramethylcycloundecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,6,9-Tetramethylcycloundecan-1-ol is a fragrance ingredient that is commonly used in perfumes, soaps, and other personal care products. It is also known by its trade name, Exaltolide. However, this compound has also gained attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2,6,6,9-Tetramethylcycloundecan-1-ol is not fully understood. However, it is believed to interact with receptors in the olfactory system, which is responsible for the sense of smell. It is also thought to have an effect on the skin barrier, which may contribute to its potential as a drug delivery agent.
Biochemical and Physiological Effects:
2,6,6,9-Tetramethylcycloundecan-1-ol has been shown to have a variety of biochemical and physiological effects. In a study conducted on rats, it was found to have anti-inflammatory properties. It has also been shown to have antioxidant activity in vitro. Additionally, it has been found to have a positive effect on wound healing in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,6,6,9-Tetramethylcycloundecan-1-ol in lab experiments is its availability and relative affordability. It is also relatively stable and easy to handle. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results in certain experiments.
Orientations Futures
There are several future directions for research involving 2,6,6,9-Tetramethylcycloundecan-1-ol. One area of interest is its potential as a drug delivery agent, particularly for topical applications. It may also be useful in the development of novel materials with unique properties. Additionally, further research is needed to fully understand its mechanism of action and potential physiological effects.
Méthodes De Synthèse
The synthesis of 2,6,6,9-Tetramethylcycloundecan-1-ol involves the reaction of cyclododecanone with methyl vinyl ketone in the presence of a catalyst. This process yields a mixture of isomers, which can be separated and purified using various chromatography techniques.
Applications De Recherche Scientifique
2,6,6,9-Tetramethylcycloundecan-1-ol has been studied for its potential applications in various fields of science. In the field of materials science, it has been used as a building block for the synthesis of novel polymers with unique properties. In the field of pharmacology, it has been investigated for its potential as a drug delivery agent due to its ability to penetrate the skin barrier. It has also been studied for its potential use in the development of insect repellents.
Propriétés
Numéro CAS |
19888-04-1 |
|---|---|
Nom du produit |
2,6,6,9-Tetramethylcycloundecan-1-ol |
Formule moléculaire |
C15H30O |
Poids moléculaire |
226.4 g/mol |
Nom IUPAC |
2,6,6,9-tetramethylcycloundecan-1-ol |
InChI |
InChI=1S/C15H30O/c1-12-7-8-14(16)13(2)6-5-10-15(3,4)11-9-12/h12-14,16H,5-11H2,1-4H3 |
Clé InChI |
ANJNISUYMPXZBS-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(CCCC(CC1)(C)C)C)O |
SMILES canonique |
CC1CCC(C(CCCC(CC1)(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



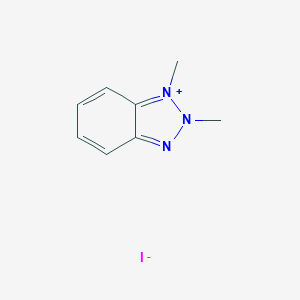
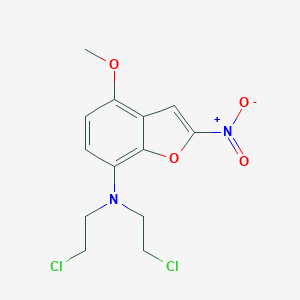
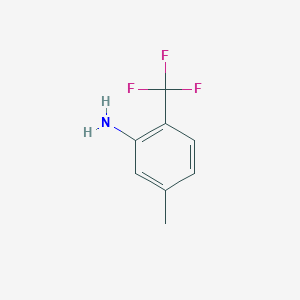
![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)
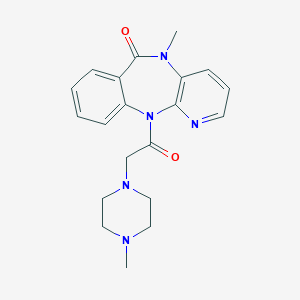
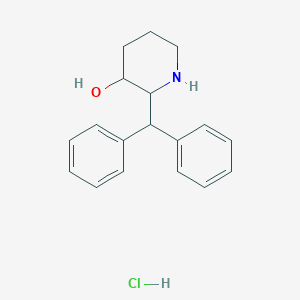
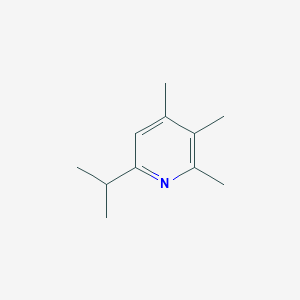
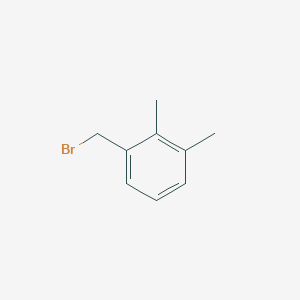
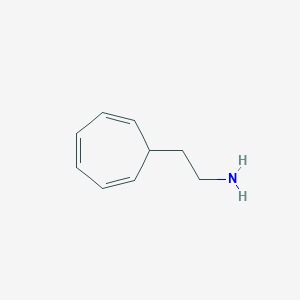
![Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)](/img/structure/B34189.png)
